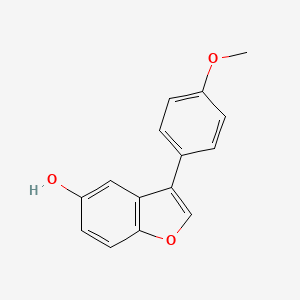

3-(4-Methoxyphenyl)benzofuran-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

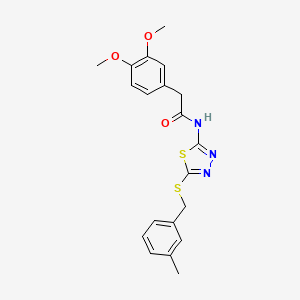

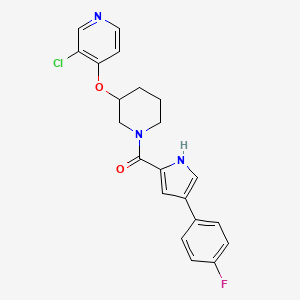

“3-(4-Methoxyphenyl)benzofuran-5-ol” is a chemical compound with the molecular formula C15H12O3 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to a methoxyphenyl group . The average mass of the molecule is 240.254 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 460.4±35.0 °C at 760 mmHg, and a flash point of 232.3±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain compounds have demonstrated cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antifungal Activity

The benzofuran-5-ol derivative has been synthesized and tested for its in vitro antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans. It showed promising antifungal activity, suggesting its potential as an antifungal agent .

Anti-Hepatitis C Virus Activity

Novel macrocyclic benzofuran compounds have been discovered with anti-hepatitis C virus activity, indicating their potential as effective therapeutic drugs for hepatitis C disease .

Antimicrobial Agents

Benzofuran scaffolds with substitutions at the 4-position, especially those containing halogens or hydroxyl groups, have exhibited good antimicrobial activity .

Innovative Synthetic Routes

Recent developments in synthetic routes and catalytic strategies have been summarized to procure the synthesis of benzofuran heterocycles. These innovative methods are crucial for advancing research in this field .

Treatment of Asthma and Rheumatism

Natural products containing benzofuran rings, such as demethoxy-egonol, have been synthesized and are used in the treatment of asthma and rheumatism .

Direcciones Futuras

Benzofuran and its derivatives, including “3-(4-Methoxyphenyl)benzofuran-5-ol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising and there is a need to collect the latest information in this promising area .

Mecanismo De Acción

Target of Action

Benzofuran derivatives, to which this compound belongs, have been found to be active towards different clinically approved targets . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide array of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic . These activities suggest that the compound interacts with its targets, leading to various changes in cellular processes.

Biochemical Pathways

Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase . This suggests that the compound may affect multiple biochemical pathways, leading to downstream effects on various cellular processes.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The wide array of biological activities exhibited by benzofuran derivatives suggests that they may be effective in various environments .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-17-12-5-2-10(3-6-12)14-9-18-15-7-4-11(16)8-13(14)15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNPGGDTJCDQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)

![1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2904619.png)

![2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2904622.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2904628.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2904631.png)

![ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2904633.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2904635.png)